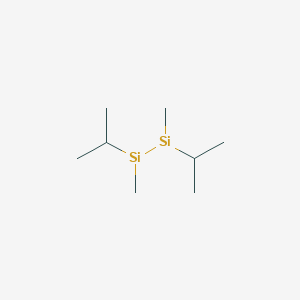
CID 21461965
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 21461965 is a chemical compound with unique properties and applications. It is known for its high stability and reactivity, making it a valuable substance in various scientific and industrial fields.
Preparation Methods
The synthesis of CID 21461965 involves several steps. One common method includes the reaction of 3-bromomethyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline with an organophosphorus reagent . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
CID 21461965 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
CID 21461965 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being explored for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of high-performance materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of CID 21461965 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 21461965 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include those with related functional groups or structural motifs, such as cephalosporins . this compound stands out due to its higher stability and reactivity, making it more suitable for certain applications.
Properties
Molecular Formula |
C8H20Si2 |
|---|---|
Molecular Weight |
172.41 g/mol |
InChI |
InChI=1S/C8H20Si2/c1-7(2)9(5)10(6)8(3)4/h7-8H,1-6H3 |
InChI Key |
IRRGPOQDUUBKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)[Si](C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


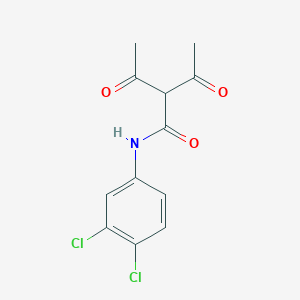
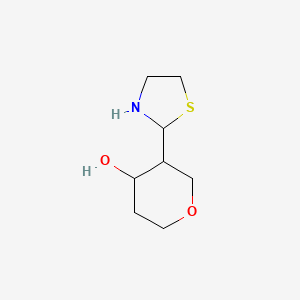
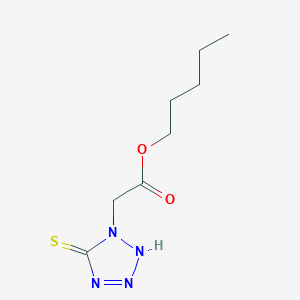
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
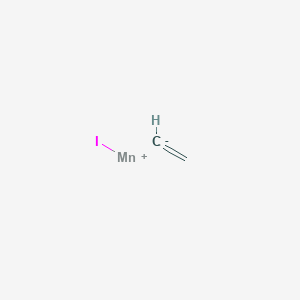
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)


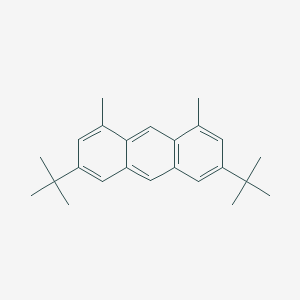
![1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one](/img/structure/B12548675.png)
